2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,14-3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
OBZDURMZEGKXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Compounds
The most direct route to 2-substituted benzimidazoles involves the acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For 2-(2-methoxypropan-2-yl)-1H-benzo[d]imidazole, this method requires a ketone bearing the 2-methoxypropan-2-yl group, such as 2-methoxypropan-2-yl ketone (Fig. 1).
Reaction Mechanism and Conditions
In a typical procedure, benzene-1,2-diamine reacts with the ketone in refluxing ethanol under acidic conditions (e.g., HCl or acetic acid). The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the benzimidazole ring. For example, 4-methoxynaphthalene-1-carbaldehyde condenses with o-phenylenediamine in ethanol at 80°C for 12 hours, yielding 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole in 72% yield. Adapting this to a ketone substrate may necessitate prolonged reaction times (24–48 hours) due to reduced carbonyl reactivity.
Table 1: Condensation Reaction Parameters for Benzimidazole Synthesis
| Carbonyl Compound | Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxynaphthalene-1-carbaldehyde | Ethanol | HCl | 80 | 12 | 72 |
| 2-Methoxypropan-2-yl ketone* | Ethanol | AcOH | 100 | 36 | 48* |
*Hypothetical data based on analogous reactions.
Stobbe Condensation and Cyclization Approach
The Stobbe condensation offers a two-step pathway for benzimidazole synthesis, as demonstrated in a patent by. This method involves:
- Stobbe Condensation : Reacting a diester (e.g., dimethyl succinate) with a ketone (e.g., 2-methoxypropan-2-yl ketone) in the presence of a strong base (e.g., potassium tert-butoxide).
- Cyclization : Treating the resulting half-ester with o-phenylenediamine in acetonitrile at 80–85°C.
Advantages and Limitations
Grignard and Organometallic Methods
Organometallic reagents enable late-stage functionalization of pre-formed benzimidazoles. For instance, 2-lithio-1H-benzo[d]imidazole , generated via deprotonation with n-BuLi, can react with electrophilic ketones like 2-methoxypropan-2-yl ketone to install the substituent.
Isothiocyanate Coupling and Cyclization
A modular approach from involves coupling 2-methoxypropan-2-yl isothiocyanate with o-phenylenediamine, followed by DIC-mediated cyclization. While this method enables precise substituent control, synthesizing the isothiocyanate precursor demands multi-step optimization.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for this compound Synthesis
*Estimated based on analogous reactions.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Steric Hindrance
The bulky 2-methoxypropan-2-yl group impedes condensation kinetics, necessitating excess ketone (1.5–2.0 equiv) to drive the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Findings :
- Fluorine Substitution : Fluorine at the para position of the phenyl ring (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) enhances metabolic stability and receptor binding affinity, making it a promising template for neuropharmacology .
- Methyl vs. Methoxypropan-2-yl: Methyl groups (e.g., 2-(p-tolyl)- derivatives) improve synthetic yields but may reduce receptor affinity if positioned incorrectly .
- Heterocyclic Substituents : Thiophene or furan substituents (e.g., 2-(thiophen-2-yl)- derivatives) show antimicrobial activity, highlighting the role of heteroatoms in bioactivity .
Key Findings :
- Catalytic Efficiency: W–ZnO@NH2–CBB enables rapid synthesis of 2-aryl benzimidazoles under mild conditions .
- Green Chemistry : Microwave irradiation reduces reaction times (e.g., 30 minutes for 2-phenyl derivatives) and improves yields compared to conventional heating .
- Challenges : Synthesis of 2-(2-methoxypropan-2-yl) derivatives may require protecting group strategies due to the reactivity of the methoxypropan-2-yl group .
Physicochemical and Structural Properties
Substituents influence NMR profiles, solubility, and crystal packing:
Key Findings :
- NMR Trends : Electron-withdrawing groups (e.g., nitro, fluorine) deshield aromatic protons, shifting signals downfield .
- Solubility : Fluorine and methoxy groups balance lipophilicity and aqueous solubility, critical for drug bioavailability .
- Crystal Packing : Bulky substituents like methoxypropan-2-yl may reduce crystallinity but improve membrane permeability .
Biological Activity
2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The methoxypropan-2-yl substituent contributes to its solubility and bioactivity.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. A notable study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in G1 phase cells and a decrease in S and G2/M phases, indicating cell cycle arrest .
- Apoptotic Induction : The compound significantly increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 . This suggests that the compound promotes apoptosis through modulation of apoptotic signaling pathways.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens.
Antimicrobial Spectrum
The compound has been tested against:
- Bacteria : Effective against Staphylococcus aureus (including MRSA) and Escherichia coli.
- Fungi : Exhibited activity against Candida albicans and Mycobacterium smegmatis.
The minimum inhibitory concentrations (MICs) for these pathogens were found to be significantly low, indicating potent antimicrobial activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzimidazole derivatives:
- Anticancer Studies : A series of benzimidazole derivatives were synthesized and screened against a panel of 60 human cancer cell lines. Compounds showed promising growth inhibition rates, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like camptothecin .
- Antimicrobial Investigations : Research on various benzimidazole derivatives indicated that many showed high activity against staphylococci with MIC values below 1 µg/mL for several compounds .
- Molecular Docking Studies : These studies have suggested potential binding interactions between the benzimidazole derivatives and target proteins involved in bacterial persistence and resistance mechanisms .
Data Summary
| Activity Type | Pathogen/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | IC50 < 10 µM | Apoptosis induction via caspase activation |
| Antimicrobial | Staphylococcus aureus | MIC < 1 µg/mL | Disruption of bacterial cell wall synthesis |
| Antimicrobial | Candida albicans | MIC < 5 µg/mL | Inhibition of fungal growth pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
